

# Technical Guide: GC1118, a Novel Anti-EGFR Antibody for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Egfr-IN-118 |           |
| Cat. No.:            | B15610741   | Get Quote |

Disclaimer: The following information pertains to the novel anti-epidermal growth factor receptor (EGFR) monoclonal antibody, GC1118. No public research data is available for a compound designated "Egfr-IN-118." It is plausible that "Egfr-IN-118" is an internal, preclinical designation for GC1118 or a related compound. This guide summarizes the currently available preclinical and clinical data for GC1118, which may be of significant interest to researchers in the field of non-small cell lung cancer (NSCLC) and other solid tumors.

### Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various epithelial cancers, including non-small cell lung cancer. GC1118 is a novel, fully human monoclonal antibody that targets EGFR with a distinct binding epitope compared to existing anti-EGFR antibodies like cetuximab and panitumumab.[1][2] Preclinical and clinical studies have demonstrated its potential for potent anti-tumor activity, particularly in tumors with high expression of high-affinity EGFR ligands. This document provides a comprehensive overview of the available technical data on GC1118 for researchers and drug development professionals.

## **Mechanism of Action**

GC1118 binds to the extracellular domain III of EGFR, preventing the binding of both high and low-affinity ligands, such as EGF and TGF-α.[3] This blockade inhibits EGFR signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[3][4] A key differentiator of GC1118 is its superior



inhibitory activity against high-affinity EGFR ligands compared to cetuximab and panitumumab. [1][3][5]

# **Signaling Pathway**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A First-in-Human Phase I Study of GC1118, a Novel Anti-Epidermal Growth Factor Receptor Antibody, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of GC1118, a Novel Anti-Epidermal Growth Factor Receptor Antibody, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1b/2a Study of GC1118 with 5-Fluorouracil, Leucovorin and Irinotecan (FOLFIRI) in Patients with Recurrent or Metastatic Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: GC1118, a Novel Anti-EGFR Antibody for Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610741#egfr-in-118-for-non-small-cell-lung-cancer-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com